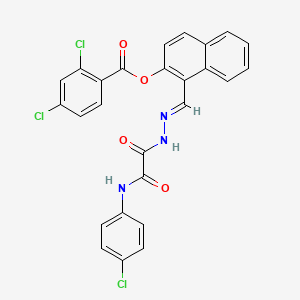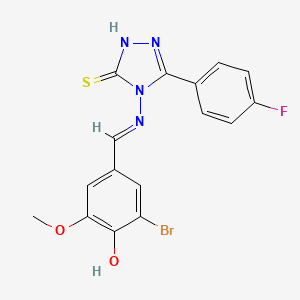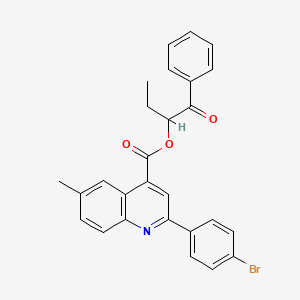
1-((2-(2-((4-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(2-((4-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate is a complex organic compound that features a combination of chlorinated aromatic rings, naphthalene, and hydrazone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2-((4-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common steps include:
Formation of the hydrazone intermediate: This involves the reaction of 4-chloroaniline with an appropriate oxoacetyl compound under acidic or basic conditions.
Coupling with naphthalene derivative: The hydrazone intermediate is then reacted with a naphthalene derivative in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the coupled product with 2,4-dichlorobenzoic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((2-(2-((4-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-((2-(2-((4-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It can be used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-((2-(2-((4-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The chlorinated aromatic rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar aromatic characteristics.
Naphthalene derivatives: Compounds containing the naphthalene moiety, used in various chemical applications.
Hydrazones: Compounds with the hydrazone functional group, known for their diverse biological activities.
Uniqueness
1-((2-(2-((4-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for versatile interactions with biological targets, making it a valuable compound in scientific research.
Properties
CAS No. |
765274-00-8 |
|---|---|
Molecular Formula |
C26H16Cl3N3O4 |
Molecular Weight |
540.8 g/mol |
IUPAC Name |
[1-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C26H16Cl3N3O4/c27-16-6-9-18(10-7-16)31-24(33)25(34)32-30-14-21-19-4-2-1-3-15(19)5-12-23(21)36-26(35)20-11-8-17(28)13-22(20)29/h1-14H,(H,31,33)(H,32,34)/b30-14+ |
InChI Key |
LDPHZNMAPNOQBD-AMVVHIIESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C(=O)NC3=CC=C(C=C3)Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12033759.png)
![(5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12033760.png)


![N-(3,4-Dimethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12033768.png)

![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B12033779.png)

![4-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12033791.png)
![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12033794.png)
![4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12033804.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12033816.png)

![2-(biphenyl-4-yloxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12033821.png)
